molecular formula C13H14N2O2 B2596439 Ethyl 3-(1,8-naphthyridin-2-yl)propanoate CAS No. 495419-56-2

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate

Cat. No.: B2596439
CAS No.: 495419-56-2
M. Wt: 230.267
InChI Key: UPYIYZSPMNLUPD-UHFFFAOYSA-N
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Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

Chemical Reactions Analysis

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial enzymes, leading to antibacterial effects. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is unique due to its specific structure and properties. Similar compounds include:

This compound stands out due to its specific ester group, which can be modified to create a variety of derivatives with different properties and applications.

Properties

IUPAC Name

ethyl 3-(1,8-naphthyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYIYZSPMNLUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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